Desmethoxy Ranolazine, also known as Desmethyl Ranolazine, is a significant metabolite of the anti-anginal drug Ranolazine. This compound plays a crucial role in understanding the pharmacokinetics and therapeutic effects of Ranolazine. Desmethoxy Ranolazine is classified as an anti-anginal agent and is primarily studied for its cardiovascular benefits, particularly in treating chronic stable angina pectoris.
Desmethoxy Ranolazine is derived from the chemical structure of Ranolazine, which has the molecular formula and a molar mass of approximately 427.545 g/mol. It belongs to the class of drugs known as anti-anginal medications, which are utilized to alleviate chest pain associated with heart conditions. The compound's classification stems from its mechanism of action, which involves modulation of cardiac ion channels and metabolic pathways that reduce myocardial oxygen demand.
The patent literature outlines various synthetic routes for related compounds, indicating that similar methodologies could be adapted for Desmethoxy Ranolazine synthesis .
Desmethoxy Ranolazine has a structural formula that reflects its relationship to Ranolazine but lacks one methoxy group (-OCH₃). Its structural formula can be represented as follows:
This modification results in changes in its physical and chemical properties compared to its parent compound.
Desmethoxy Ranolazine primarily undergoes metabolic reactions within the body rather than synthetic reactions in laboratory settings. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics of Desmethoxy Ranolazine and its role in the therapeutic effects of Ranolazine .
Desmethoxy Ranolazine's mechanism of action is closely related to that of its parent compound, influencing cardiac ion channels and metabolic pathways:
This mechanism contributes to improved cardiac function and reduced angina episodes .
These properties are essential for formulating pharmaceutical preparations containing Desmethoxy Ranolazine .
Desmethoxy Ranolazine is primarily used in pharmacological research to study:
Desmethoxy ranolazine (Chemical name: N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl) piperazin-1-yl] acetamide) is a pharmacologically significant compound with the molecular formula C23H31N3O3 and a molecular weight of 397.50 g/mol [3] [5] [6]. It is registered under CAS Number 755711-09-2 and carries alternative designations including Ranolazine Desmethoxy Impurity and Ranolazine Related Compound B [6] [7]. The compound features a piperazine-acetamide backbone substituted with a 2-hydroxy-3-phenoxypropyl chain and a 2,6-dimethylphenyl group, establishing its core structural framework [3].
The compound is commercially available as a high-purity reference standard (≥98%) accompanied by comprehensive Certificates of Analysis to support analytical applications [3] [6]. Its primary role in pharmaceutical science is as a specified impurity in ranolazine active pharmaceutical ingredients (APIs) and finished dosage forms, necessitating strict chromatographic monitoring during quality control procedures [6]. Deuterated analogs (e.g., Desmethoxy Ranolazine-d5, CAS 1794788-57-0) have been synthesized for use as internal standards in quantitative mass spectrometry, featuring deuterium atoms at the 2,3,4,5,6 positions of the phenoxy ring [9] [10].
Table 1: Fundamental Identification Data for Desmethoxy Ranolazine
Characteristic | Specification |
---|---|
Systematic IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide |
Molecular Formula | C23H31N3O3 |
Molecular Weight | 397.50 g/mol |
CAS Registry Number | 755711-09-2 |
Alternative Designations | Ranolazine Desmethoxy Impurity; Ranolazine Related Compound B |
Deuterated Form (d5) | CAS 1794788-57-0 (C23H26D5N3O3, MW 402.54 g/mol) |
Structurally, desmethoxy ranolazine serves as the demethylated analog of ranolazine (CAS 95635-55-5, C24H33N3O4), differing exclusively through the absence of a methoxy group (-OCH3) on the phenoxy aromatic ring [1] [3] [8]. This key distinction reduces its molecular weight by 16 atomic mass units compared to the parent drug (413.51 g/mol → 397.50 g/mol) and significantly alters its electronic distribution and steric profile [3] [6].
The structural homology between these molecules is illustrated below:
Ranolazine Core Structure:2,6-Dimethylphenyl-acetamide + 4-(2-methoxyphenoxy-3-hydroxypropyl)piperazine
Desmethoxy Ranolazine:2,6-Dimethylphenyl-acetamide + 4-(2-hydroxyphenoxy-3-hydroxypropyl)piperazine
This targeted modification at the phenoxy moiety diminishes the molecule's capacity for hydrogen bonding and alters its electron-donating character, potentially affecting receptor interactions and metabolic stability [6]. The structural relationship positions desmethoxy ranolazine as both a synthetic intermediate and a degradation product in ranolazine manufacturing, requiring precise analytical differentiation during pharmaceutical analysis [3].
Table 2: Structural Comparison with Parent Compound Ranolazine
Property | Desmethoxy Ranolazine | Ranolazine |
---|---|---|
Molecular Formula | C23H31N3O3 | C24H33N3O4 |
Molecular Weight | 397.50 g/mol | 413.51 g/mol |
CAS Number | 755711-09-2 | 95635-55-5 |
Aromatic Substituent | Unsubstituted phenoxy | 2-Methoxyphenoxy |
Key Role | Process impurity/metabolite | Active pharmaceutical ingredient |
Desmethoxy ranolazine contains one chiral center at the carbon atom bearing the hydroxyl group within the 2-hydroxy-3-phenoxypropyl side chain [3] [6]. This structural feature generates two enantiomeric forms (R- and S-configurations) that may exhibit distinct physicochemical behaviors and biological interactions [6]. In standard synthetic routes and commercial supplies, desmethoxy ranolazine is typically provided as a racemic mixture [3] [6].
The chiral center's presence necessitates specialized analytical techniques—particularly chiral chromatography or capillary electrophoresis—for enantiomeric resolution during impurity profiling studies [6]. While the stereochemical influence on the impurity's pharmacological activity remains uncharacterized, the chiral integrity must be monitored during stability studies since racemization could potentially occur under specific pH or temperature conditions, complicating chromatographic analyses [3].
Desmethoxy ranolazine presents as a solid powder under ambient conditions with demonstrated solubility in organic solvents including dimethyl sulfoxide (DMSO) and methanol, but limited aqueous solubility [3] [6] [10]. Its estimated logP (partition coefficient) of approximately 2.5 suggests moderate lipophilicity, consistent with structural analogs featuring aromatic systems and alkyl substituents [6].
For long-term storage, suppliers recommend maintaining the compound at -20°C under anhydrous and light-protected conditions to preserve stability [10]. While detailed crystallographic data (space group, unit cell parameters) remain unavailable in public sources, the material exhibits sufficient stability for routine handling in laboratory environments when stored according to specifications [6]. The compound demonstrates stability across standard HPLC analytical conditions, facilitating its quantification during ranolazine quality control testing [6].
Table 3: Physicochemical Properties and Handling Specifications
Property | Characteristic/Requirement |
---|---|
Physical Form | Solid powder |
Solubility Profile | Soluble in DMSO, methanol; limited aqueous solubility |
Storage Conditions | -20°C in dry, dark environment |
Shelf Life | ≥12 months when stored properly |
Purity Specifications | ≥98% (typically confirmed by HPLC) |
Handling Precautions | Research use only; not for human consumption |
The compound's phenoxyacetamide framework contributes to its spectroscopic characteristics, with expected UV absorption maxima in the 220-280 nm range suitable for HPLC-UV detection [6]. Its structural features—including the secondary amide, tertiary amines, and hydroxyl group—provide multiple sites for potential salt formation or derivatization to enhance analytical detectability [3]. These physicochemical properties collectively establish desmethoxy ranolazine as a well-characterized reference material essential for comprehensive impurity mapping during ranolazine pharmaceutical development [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7